molecular formula C9H18NO4P B14598538 Diethyl (pyrrolidine-1-carbonyl)phosphonate CAS No. 59682-44-9

Diethyl (pyrrolidine-1-carbonyl)phosphonate

Cat. No.: B14598538
CAS No.: 59682-44-9
M. Wt: 235.22 g/mol
InChI Key: MTSRTDYVXYQEAU-UHFFFAOYSA-N
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Description

Diethyl (pyrrolidine-1-carbonyl)phosphonate is a phosphonate compound characterized by the presence of a pyrrolidine ring attached to a phosphonate group. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (pyrrolidine-1-carbonyl)phosphonate typically involves the reaction of diethyl phosphite with a pyrrolidine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . Another approach involves the use of diaryliodonium salts with phosphites under visible-light illumination, providing a variety of aryl phosphonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of palladium-catalyzed cross-coupling reactions and copper-catalyzed additions are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl (pyrrolidine-1-carbonyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of diethyl (pyrrolidine-1-carbonyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound valuable in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Diethyl 1-(methylsulfenyl)-4-oxopentanephosphonate
  • Amino phosphonates

Uniqueness

Diethyl (pyrrolidine-1-carbonyl)phosphonate is unique due to its pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other phosphonates and enhances its potential in biological and chemical applications .

Properties

CAS No.

59682-44-9

Molecular Formula

C9H18NO4P

Molecular Weight

235.22 g/mol

IUPAC Name

diethoxyphosphoryl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C9H18NO4P/c1-3-13-15(12,14-4-2)9(11)10-7-5-6-8-10/h3-8H2,1-2H3

InChI Key

MTSRTDYVXYQEAU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)N1CCCC1)OCC

Origin of Product

United States

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